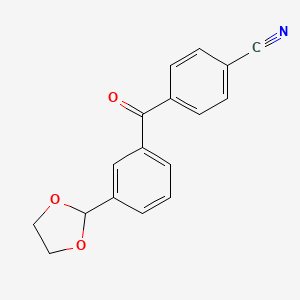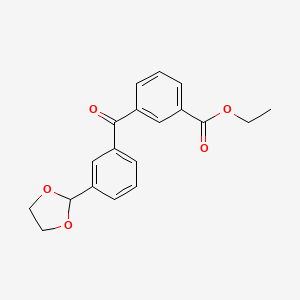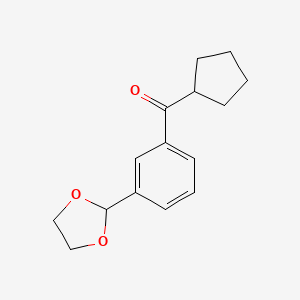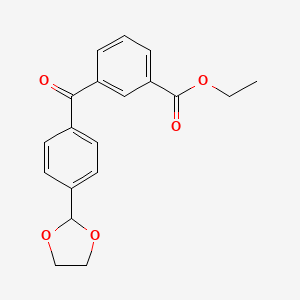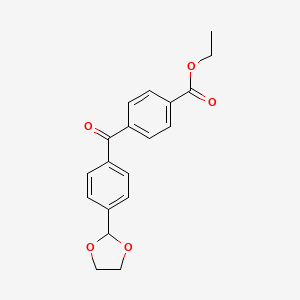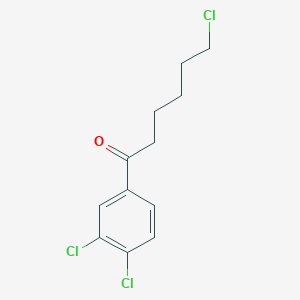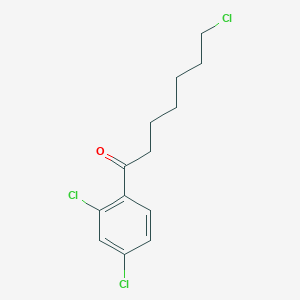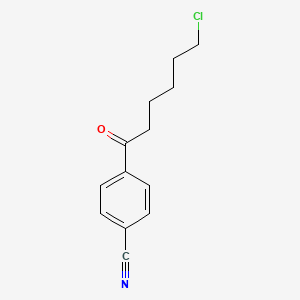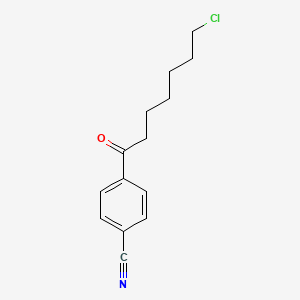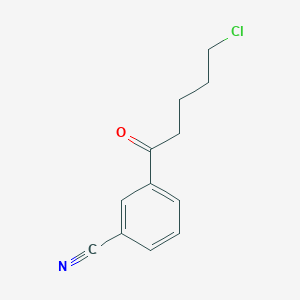
5-Chloro-7-iodo-8-isopropoxyquinoline
Übersicht
Beschreibung
5-Chloro-7-iodo-8-isopropoxyquinoline (CIQ) is a compound whose structure consists of a quinoline ring with a chlorine, iodine, and isopropoxy substituents. It has several unique properties and applications in the scientific community, including its use as a reagent for organic synthesis, its role in the study of biochemical and physiological effects, and its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Neurological Research
5-Chloro-7-iodo-quinolin-8-ol (Clioquinol) has been investigated for its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
Spectrophotometric Analysis
A spectrophotometric method using 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been proposed for the analysis of pharmaceutical preparations, indicating its utility in pharmaceutical analysis (Belal, 1984).
Vibrational Spectra Study
Infrared and Raman spectra of Clioquinol and its Cu(II) complex were recorded, offering insights into its chemical structure and potential applications in Alzheimer's disease research (Wagner, Calvo, Torre, & Baran, 2007).
Crystallography
The crystal structure of 7-iodo-8-hydroxyquinoline, a closely related compound, has been analyzed to understand its chemical properties, which can inform the use of similar compounds in various scientific applications (Shoja, Gershon, & Clarke, 1997).
Metal Ion Chelation
Clioquinol's efficacy in cancer therapy and treatment of Alzheimer's disease is thought to be due to its function as a lipophilic copper chelator, showing its potential in metal ion chelation research (Pushie, Nienaber, Summers, Cotelesage, Ponomarenko, Nichol, Pickering, & George, 2014).
Radiolabelled Analogs for Alzheimer's Disease
Clioquinol was radiolabelled for SPECT imaging and biochemical studies in Alzheimer's disease, underlining its importance in neurological research (Papazian, Jackson, Pham, Liu, Greguric, Loc'h, Rowe, Villemagne, Masters, & Katsifis, 2005).
Anticancer Prodrug Development
Research into clioquinol glucoconjugates for their antiproliferative activity against different tumor cell lines in the presence of copper(II) ions highlights its potential in anticancer prodrug development (Oliveri, Giuffrida, Vecchio, Aiello, & Viale, 2012).
Use in Analytical Chemistry
The compound has been used in spectrophotometric procedures for the quantitative determination of halogenated derivatives of 8-hydroxyquinoline in dosage forms, showcasing its analytical chemistry applications (Belal, 1984).
Chemosensory Applications
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a derivative, selectively responds to certain metal ions, suggesting its use in chemosensory applications for detecting metal ions (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Wirkmechanismus
Target of Action
5-Chloro-7-iodo-8-isopropoxyquinoline, also known as Clioquinol , is primarily targeted towards fungal infections . It has been used as an active compound in topical medications to treat diverse skin infections . It also exhibits anticancer activity and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
Clioquinol acts as a zinc and copper chelator . It is a metal protein-attenuating compound (MPAC) that disrupts the interaction between metals and the Aβ peptide in the brain . This interaction is crucial in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease .
Biochemical Pathways
The chelation of zinc and copper by Clioquinol affects the deposition and stabilization of amyloid plaques . By preventing Aβ accumulation and restoring copper and zinc ion homeostasis in cells, Clioquinol can potentially alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of Clioquinol involves rapid absorption and first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of these metabolites are higher than those of free Clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
The chelation action of Clioquinol results in the dissolution of amyloid deposits, both in vitro and in vivo . This leads to a reduction in the amyloid burden and oxidative processes in the brain, potentially slowing the progression of Alzheimer’s disease . Additionally, it exhibits anticancer activity in vitro and in vivo .
Zukünftige Richtungen
5-Chloro-7-iodo-8-isopropoxyquinoline has a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities . It is commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . Therefore, it has a promising future in the field of medicine and technology.
Eigenschaften
IUPAC Name |
5-chloro-7-iodo-8-propan-2-yloxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClINO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIDUODKSOSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

